![molecular formula C10H13N3S B140711 5-Benzyl-1,3,5-triazinane-2-thione CAS No. 42170-02-5](/img/structure/B140711.png)
5-Benzyl-1,3,5-triazinane-2-thione
Overview
Description
Scientific Research Applications
Antimicrobial Activity
5-Benzyl-1,3,5-triazinane-2-thione derivatives have been synthesized and evaluated for their antimicrobial activity . Some of these compounds have shown promising activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Triazine derivatives, including 5-Benzyl-1,3,5-triazinane-2-thione, have been identified as potential anticancer agents . They have shown significant activity against different tumor cell lines .
Antifungal and Antiviral Properties
Triazine derivatives have been identified as remarkably antifungal and antiviral agents . This suggests that 5-Benzyl-1,3,5-triazinane-2-thione could potentially be used in the treatment of fungal and viral infections .
Use in Heterogeneous Catalysis
Triazine derivatives have found great practical applications in heterogeneous catalysis . This suggests that 5-Benzyl-1,3,5-triazinane-2-thione could potentially be used as a catalyst in various chemical reactions .
Use in Photocatalysis
Triazine derivatives have also been used in photocatalysis . This suggests that 5-Benzyl-1,3,5-triazinane-2-thione could potentially be used in light-driven chemical reactions .
6. Use in the Synthesis of Biologically Important Molecules Triazine derivatives are building blocks in the design of biologically important organic molecules . This suggests that 5-Benzyl-1,3,5-triazinane-2-thione could potentially be used in the synthesis of various biologically important molecules .
7. Use in the Treatment of Neurodegenerative Disorders and Peripheral Neuropathies 1,3,5-Tribenzyl-1,3,5-triazinane, a related compound, has been used as a reagent in the synthesis of phosphinic acid-based N-Acetylated alpha-linked acidic dipeptidase (NAALADase) inhibitors, which may potentially be used for the treatment of both neurodegenerative disorders and peripheral neuropathies .
8. Use in the Synthesis of Antimalarial Agents 1,3,5-Triazine derivatives have been investigated for their antimalarial activity . This suggests that 5-Benzyl-1,3,5-triazinane-2-thione could potentially be used in the synthesis of antimalarial agents .
properties
IUPAC Name |
5-benzyl-1,3,5-triazinane-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c14-10-11-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONULLPFRANLHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)NCN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350153 | |
Record name | 5-benzyl-1,3,5-triazinane-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26663716 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Benzyl-1,3,5-triazinane-2-thione | |
CAS RN |
42170-02-5 | |
Record name | 5-benzyl-1,3,5-triazinane-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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